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molecular formula C6H9NO3 B8454986 Butyloxycarbonyl isocyanate CAS No. 32321-37-2

Butyloxycarbonyl isocyanate

Cat. No. B8454986
M. Wt: 143.14 g/mol
InChI Key: ZISMXCUJCSPKPF-UHFFFAOYSA-N
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Patent
US04777283

Procedure details

58.5 g of n-butyl carbamate were initially introduced as a melt and 86 g of phosgene were passed into this melt at 80° C. within 6 hours. 3.1 g (=2 mol %) of methylstearylformamide and 125 g of chlorobenzene were then added. A further 113 g of phosgene were then passed into the mixture at 130° C. within 6 hours and excess phosgene was subsequently blown out using nitrogen. The distillation of the reaction mixture produced 32.2 g (=45% of theory) of butyloxycarbonyl isocyanate having a boiling point from 52° to 54° C. at 24 mbar.
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methylstearylformamide
Quantity
3.1 g
Type
catalyst
Reaction Step Four
Quantity
125 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:8])([O:3][CH2:4][CH2:5][CH2:6][CH3:7])[NH2:2].[C:9](Cl)(Cl)=[O:10]>CCCCCCCCCCCCCCCCCCCNC=O.ClC1C=CC=CC=1>[CH2:4]([O:3][C:1]([N:2]=[C:9]=[O:10])=[O:8])[CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
58.5 g
Type
reactant
Smiles
C(N)(OCCCC)=O
Name
Quantity
86 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
113 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
methylstearylformamide
Quantity
3.1 g
Type
catalyst
Smiles
CCCCCCCCCCCCCCCCCCCNC=O
Name
Quantity
125 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The distillation of the reaction mixture

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CCC)OC(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.2 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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